

Unraveling the Physiological Impact of TIS108: A Technical Guide

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Compound of Interest

Compound Name: TIS108

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This technical guide provides an in-depth exploration of the physiological effects of **TIS108**, a potent and specific inhibitor of strigolactone (SL) biosynthesis. **TIS108** serves as a valuable chemical tool for dissecting the roles of strigolactones in plant development and their interaction with other signaling pathways. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways.

Executive Summary

TIS108 is a triazole-type chemical inhibitor that has been demonstrated to effectively reduce the endogenous levels of strigolactones in various plant species, including *Arabidopsis thaliana* and rice (*Oryza sativa*)^{[1][2][3][4][5]}. By specifically targeting a key enzymatic step in the SL biosynthesis pathway, **TIS108** induces phenotypes characteristic of SL-deficient mutants. These effects include increased shoot branching and reduced root hair elongation^{[1][2][4]}. The phenotypic changes are accompanied by alterations in gene expression, notably the upregulation of early SL biosynthesis genes, suggesting a feedback regulatory mechanism^{[1][2][4]}. The specificity of **TIS108** action is highlighted by the fact that its effects can be rescued by the exogenous application of a synthetic strigolactone analog, GR24^{[1][2][4]}. This makes **TIS108** a powerful tool for studying the physiological roles of strigolactones.

Physiological Effects of TIS108

The primary physiological effect of **TIS108** is the inhibition of strigolactone biosynthesis. This leads to a cascade of downstream effects on plant morphology and gene regulation.

Inhibition of Strigolactone Biosynthesis

TIS108 acts as a specific inhibitor of strigolactone biosynthesis. In rice, treatment with **TIS108** has been shown to significantly reduce the levels of 2'-epi-5-deoxystrigol (epi-5DS), a major strigolactone[2][3][4]. Its potency is reported to be 100-fold higher than its precursor, TIS13, with fewer off-target effects such as dwarfism, indicating it does not significantly inhibit gibberellin or brassinosteroid biosynthesis[3][6]. The target of **TIS108** is believed to be a cytochrome P450 monooxygenase, likely MAX1 or its homologs, which catalyze a critical step in the conversion of carlactone to strigolactones[1][3].

Altered Plant Architecture

A hallmark of strigolactone deficiency is an increase in shoot branching. **TIS108** treatment phenocopies this trait in wild-type plants. In Arabidopsis, application of **TIS108** leads to a dose-dependent increase in the number of rosette branches[1]. This is a direct consequence of the reduced SL levels, as strigolactones are known to act as a hormonal signal that suppresses the outgrowth of axillary buds.

Conversely, **TIS108** has an inhibitory effect on root hair elongation. In Arabidopsis, plants treated with **TIS108** exhibit significantly shorter root hairs compared to untreated controls, a phenotype also observed in SL-deficient mutants[1][4].

Regulation of Gene Expression

The reduction in endogenous strigolactone levels triggered by **TIS108** leads to a feedback response at the transcriptional level. In Arabidopsis, treatment with **TIS108** results in the upregulation of the MAX3 and MAX4 genes, which are involved in the early stages of the strigolactone biosynthesis pathway[1][2][4]. This suggests that the plant attempts to compensate for the low levels of strigolactones by increasing the expression of genes responsible for their production.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the effects of **TIS108**.

Table 1: Effect of **TIS108** on Strigolactone Levels in Rice

Treatment Concentration	Reduction in 2'-epi-5-deoxystrigol (epi-5DS)	Reference
10 - 100 nM	Dose-dependent reduction in roots and root exudates	[3]
1 μ M	Significant reduction	[3]

Table 2: Phenotypic Effects of **TIS108** in *Arabidopsis thaliana*

Parameter	TIS108 Concentration	Observed Effect	Reference
Number of Branches	1 - 3 μ M	Dose-dependent increase	[1]
Root Hair Length	3 μ M	Significant suppression of elongation	[1]
Rescue of Phenotype	3 μ M TIS108 + 5 μ M GR24	Phenotype reverted to wild-type	[1]

Table 3: Effect of **TIS108** on Gene Expression in *Arabidopsis thaliana* Roots

Gene	TIS108 Concentration	Change in Expression	Reference
MAX3	3 μ M	Upregulated	[1]
MAX4	3 μ M	Upregulated	[1]
MAX2	3 μ M	No significant change	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of **TIS108**.

Strigolactone Extraction and Quantification by LC-MS/MS

This protocol is adapted for the analysis of strigolactones in plant tissues following **TIS108** treatment.

1. Sample Preparation:

- Harvest plant tissues (e.g., roots, shoots) and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder.
- Extract the powder with a solvent mixture of ethyl acetate:acetone (80:20, v/v) containing a deuterated internal standard (e.g., d6-GR24) at 4°C with shaking.
- Centrifuge to pellet debris and collect the supernatant.
- Repeat the extraction process twice and pool the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup:

- Evaporate the pooled supernatant to dryness under a stream of nitrogen.
- Re-dissolve the residue in a small volume of 25% acetone.
- Load the sample onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the strigolactones with 100% acetone.

3. LC-MS/MS Analysis:

- Dry the eluate and reconstitute in a small volume of acetonitrile:water (50:50, v/v).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Separate strigolactones using a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.
- Detect and quantify strigolactones using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each target analyte and the internal standard.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for analyzing the expression of strigolactone biosynthesis genes in Arabidopsis in response to **TIS108**.

1. RNA Extraction and cDNA Synthesis:

- Harvest Arabidopsis root tissue from control and **TIS108**-treated plants.
- Extract total RNA using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

2. qRT-PCR:

- Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (MAX3, MAX4) and a reference gene (e.g., UBQ10), and the diluted cDNA template.
- Perform the reaction in a real-time PCR thermal cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Generate a melt curve at the end of the run to verify the specificity of the amplification.

3. Data Analysis:

- Determine the cycle threshold (Ct) values for each gene in each sample.
- Calculate the relative expression of the target genes using the $2^{-\Delta\Delta C_t}$ method, normalizing to the expression of the reference gene.

Phenotypic Analysis of Shoot Branching and Root Hair Elongation

1. Shoot Branching Assay in Arabidopsis:

- Grow Arabidopsis plants in soil or a hydroponic system.

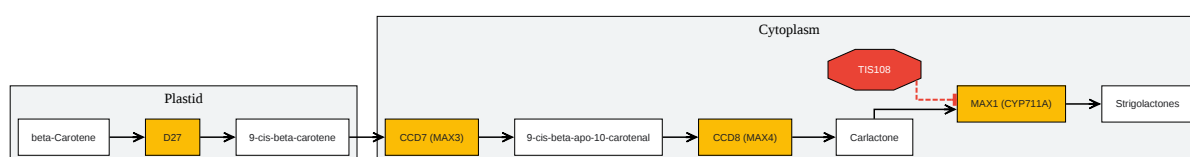
- Apply **TIS108** at various concentrations (e.g., 0, 1, 3, 10 μM) to the growth medium or by spraying.
- After a defined period of growth (e.g., 4-6 weeks), count the number of primary rosette branches longer than 1 cm.
- For rescue experiments, co-apply **TIS108** with GR24 (e.g., 5 μM).

2. Root Hair Elongation Assay in Arabidopsis:

- Germinate and grow Arabidopsis seedlings on vertical agar plates containing the desired concentrations of **TIS108**.
- After 5-7 days of growth, select a region of the primary root where root hairs are fully elongated.
- Capture images of the root hairs using a microscope with a digital camera.
- Measure the length of at least 20-30 root hairs per seedling using image analysis software.

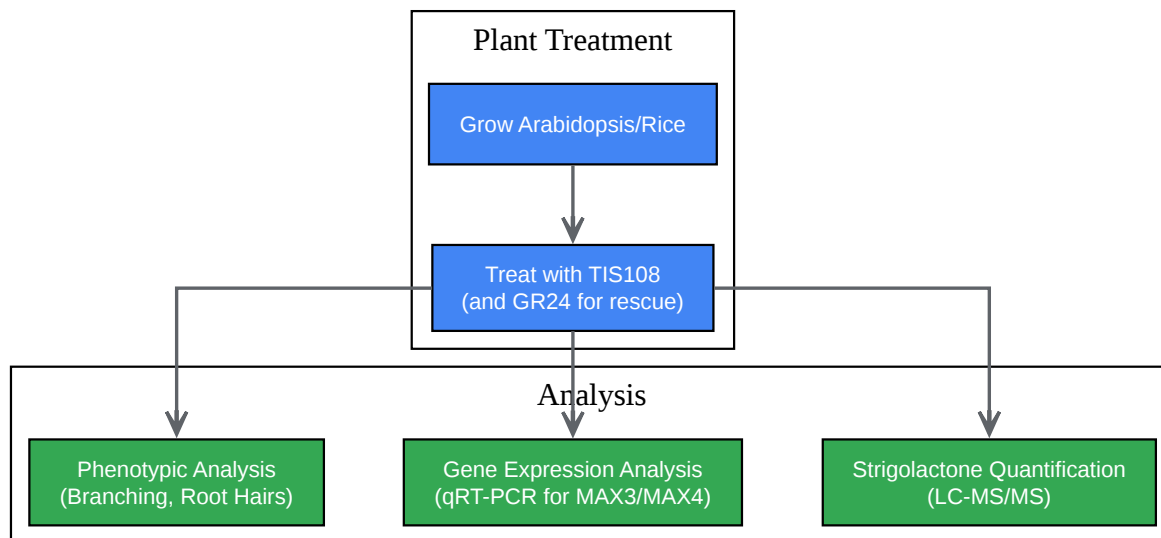
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the strigolactone biosynthesis pathway, the proposed point of inhibition by **TIS108**, and a typical experimental workflow for studying its effects.



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Figure 1. Strigolactone biosynthesis pathway and the inhibitory action of **TIS108**.



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Figure 2. General experimental workflow for studying the effects of **TIS108**.

Conclusion

TIS108 is a highly effective and specific inhibitor of strigolactone biosynthesis, making it an invaluable tool for plant biology research. Its application allows for the controlled manipulation of endogenous strigolactone levels, enabling detailed studies of their roles in various physiological processes, from the regulation of plant architecture to the intricate network of hormonal crosstalk. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to utilize **TIS108** in their investigations.

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References

- 1. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of strigolactone-biosynthesis inhibitor TIS108 on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
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